molecular formula C11H22 B091121 (E)-3-Undecene CAS No. 1002-68-2

(E)-3-Undecene

Cat. No. B091121
CAS RN: 1002-68-2
M. Wt: 154.29 g/mol
InChI Key: SDTYFWAQLSIEBH-FNORWQNLSA-N
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Description

BAY1082439 is an orally bioavailable, selective inhibitor of phosphoinositide 3-kinase alpha, beta, and delta (PI3Kα/β/δ). This compound has shown significant potential in inhibiting the growth of prostate cancer cells, particularly those lacking the phosphatase and tensin homolog (PTEN) gene .

Scientific Research Applications

BAY1082439 has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAY1082439 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary, but it typically involves the use of specific reagents and catalysts to achieve the desired selectivity and yield.

Industrial Production Methods

Industrial production of BAY1082439 is scaled up from laboratory synthesis, ensuring consistency and purity. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and minimize impurities. The process is designed to be reproducible and efficient for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

BAY1082439 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: This reaction can be used to convert specific functional groups to their reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s activity or selectivity .

Mechanism of Action

BAY1082439 exerts its effects by selectively inhibiting the PI3Kα/β/δ isoforms. This inhibition disrupts the PI3K signaling pathway, which is crucial for cell growth, survival, and proliferation. By blocking this pathway, BAY1082439 induces apoptosis and inhibits the growth of cancer cells, particularly those lacking PTEN. The compound also prevents the epithelial-to-mesenchymal transition (EMT), a process associated with cancer metastasis .

Comparison with Similar Compounds

BAY1082439 is unique in its ability to selectively inhibit multiple PI3K isoforms (α, β, and δ), making it more effective than compounds targeting only one isoform. Similar compounds include:

    PIK-75: A selective PI3Kα inhibitor.

    TGX-221: A selective PI3Kβ inhibitor.

    IC87114: A selective PI3Kδ inhibitor.

Compared to these compounds, BAY1082439 offers broader inhibition of the PI3K pathway, providing a more comprehensive approach to targeting cancers with PI3K pathway activation .

If you have any more questions or need further details, feel free to ask!

properties

CAS RN

1002-68-2

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

(E)-undec-3-ene

InChI

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3/b7-5+

InChI Key

SDTYFWAQLSIEBH-FNORWQNLSA-N

Isomeric SMILES

CCCCCCC/C=C/CC

SMILES

CCCCCCCC=CCC

Canonical SMILES

CCCCCCCC=CCC

Other CAS RN

85535-87-1

Pictograms

Flammable; Health Hazard; Environmental Hazard

synonyms

(E)-3-Undecene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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